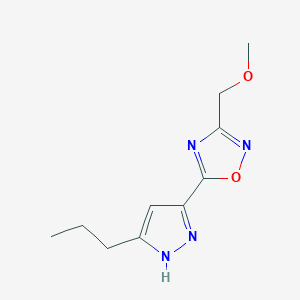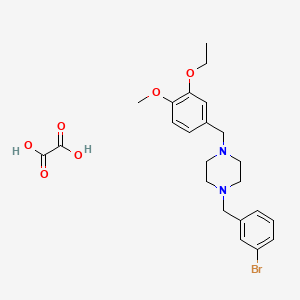![molecular formula C20H38N2O B5055650 2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B5055650.png)
2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,4-bis(cyclohexylmethyl)-2-piperazinyl]ethanol (also known as BCEP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BCEP is a piperazine derivative that has been synthesized through a multistep process.
科学的研究の応用
BCEP has been extensively studied for its potential applications in various fields. In medicinal chemistry, BCEP has been investigated as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. BCEP has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies to investigate the distribution and function of certain brain receptors.
作用機序
The mechanism of action of BCEP is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which plays a crucial role in the regulation of anxiety and mood. BCEP has been shown to enhance the binding of GABA to its receptors, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects
BCEP has been shown to have several biochemical and physiological effects. In animal studies, BCEP has been shown to reduce anxiety-like behavior and improve cognitive function. BCEP has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia. In addition, BCEP has been shown to have a low toxicity profile, making it a relatively safe compound for use in laboratory experiments.
実験室実験の利点と制限
BCEP has several advantages and limitations for use in laboratory experiments. One of the main advantages of BCEP is its high selectivity for GABA receptors, making it a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. However, BCEP has a relatively short half-life, which may limit its usefulness in certain experimental settings. In addition, BCEP has limited solubility in water, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on BCEP. One area of research is the development of new synthetic methods for BCEP that can improve the overall yield of the synthesis process. Another area of research is the investigation of the potential therapeutic applications of BCEP in various neurological and psychiatric disorders. Finally, future studies could focus on the development of new imaging techniques to better understand the distribution and function of GABA receptors in the brain.
Conclusion
In conclusion, BCEP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BCEP has been synthesized through a multistep process, and its mechanism of action involves modulation of the GABAergic system. BCEP has several advantages and limitations for use in laboratory experiments, and future directions for research include the investigation of its therapeutic potential and the development of new synthetic methods and imaging techniques.
合成法
The synthesis of BCEP involves a multistep process that starts with the reaction of 1,4-bis(cyclohexylmethyl)piperazine with epichlorohydrin to form 2-(1,4-bis(cyclohexylmethyl)-2-oxopiperazinyl)ethanol. This intermediate is then reduced with sodium borohydride to obtain BCEP. The overall yield of the synthesis process is approximately 50%.
特性
IUPAC Name |
2-[1,4-bis(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2O/c23-14-11-20-17-21(15-18-7-3-1-4-8-18)12-13-22(20)16-19-9-5-2-6-10-19/h18-20,23H,1-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNASBOLHKIJHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(hexyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5055570.png)


![5-(3-methoxybenzyl)-1-methyl-N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5055592.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5055594.png)

![7-[(2-methyl-1-naphthyl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5055604.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5055611.png)
![2-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5055617.png)
![ethyl 2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5055626.png)
![3-(3-chlorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5055636.png)
![4-[4-(diphenylphosphoryl)-2-methyl-1,3-oxazol-5-yl]morpholine](/img/structure/B5055640.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(4-pyridinyl)ethyl]acetamide](/img/structure/B5055643.png)

